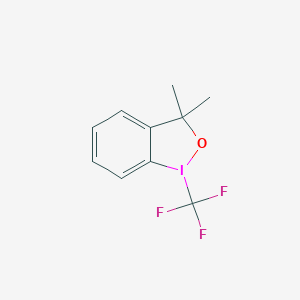

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethyl-1-(trifluoromethyl)-1λ3,2-benziodoxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3IO/c1-9(2)7-5-3-4-6-8(7)14(15-9)10(11,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAPLSNCVYXFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581402 | |

| Record name | 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887144-97-0 | |

| Record name | 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887144970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYL-1-(TRIFLUOROMETHYL)-1,2-BENZIODOXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OK0E02MT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole synthesis protocol

An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound, a widely used electrophilic trifluoromethylating agent. This reagent is instrumental in the introduction of trifluoromethyl groups into a variety of organic molecules, a crucial modification in the development of pharmaceuticals and agrochemicals.[1][2][3]

Introduction

This compound, also known as a second-generation Togni reagent, is a hypervalent iodine compound that serves as a stable and effective source of an electrophilic trifluoromethyl (CF3) group.[1][4] The incorporation of a CF3 group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines the multi-step synthesis of this valuable reagent, providing detailed experimental procedures and quantitative data to ensure successful replication in a laboratory setting.

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀F₃IO | [5][6] |

| Molecular Weight | 330.09 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | [2][6] |

| Melting Point | 75-79 °C | [2][6] |

| Storage Conditions | 2-8°C, under inert atmosphere (Nitrogen or Argon) | [6][7] |

Safety Precautions: This reagent is known to be metastable and can undergo rapid exothermic decomposition above its melting point.[7] It is also sensitive to moisture and should be handled with appropriate personal protective equipment, including gloves, eye protection, and a dust mask.[6][7]

Synthesis Workflow

The synthesis of this compound is a three-step process, starting from commercially available materials. The overall workflow is depicted below.

Detailed Experimental Protocols

The following protocols are adapted from established and verified procedures.[7]

Step 1: Synthesis of 2-(2-Iodophenyl)propan-2-ol

This step involves the formation of a Grignard reagent from methyl iodide and magnesium, which then reacts with methyl 2-iodobenzoate.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Magnesium Turnings | 24.31 | 9.43 g | 388 mmol | 3.10 |

| Methyl Iodide | 141.94 | 17.3 mL | 278 mmol | 2.20 |

| Methyl 2-Iodobenzoate | 262.04 | 32.8 g | 125 mmol | 1.00 |

| Diethyl Ether | 74.12 | ~210 mL | - | - |

| Saturated NH₄Cl (aq) | - | 100 mL | - | - |

| Saturated NaCl (aq) | - | 100 mL | - | - |

| Anhydrous Na₂SO₄ | - | - | - | - |

Procedure:

-

Flame-dry a 250-mL three-necked round-bottomed flask equipped with a reflux condenser, an argon inlet, a dropping funnel, and a magnetic stir bar under vacuum. Maintain an argon atmosphere throughout the reaction.

-

Add magnesium turnings to the flask, followed by 25 mL of diethyl ether.

-

Charge the dropping funnel with a solution of methyl iodide in 25 mL of diethyl ether.

-

Add the methyl iodide solution dropwise to the magnesium turnings to initiate the Grignard reaction, evidenced by reflux.

-

Dilute the reaction mixture with an additional 35 mL of diethyl ether and continue the addition of the methyl iodide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, allow the mixture to cool to room temperature.

-

In a separate 500-mL three-necked round-bottomed flask under argon, dissolve methyl 2-iodobenzoate in 125 mL of diethyl ether and cool to 0 °C.

-

Transfer the prepared Grignard reagent solution to the cooled solution of methyl 2-iodobenzoate via a cannula.

-

After the addition, warm the reaction mixture to room temperature and stir for 16 hours.

-

Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with 100 mL of saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Expected Yield: ~90% purity, used in the next step without further purification.[7]

Step 2: Synthesis of 1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole

The alcohol from the previous step is subjected to oxidative chlorination using tert-butyl hypochlorite.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 64.9 mmol of starting material) | Moles | Equivalents |

| 2-(2-Iodophenyl)propan-2-ol (crude) | 262.11 | 18.9 g (90% purity) | 64.9 mmol | 1.00 |

| Dichloromethane | 84.93 | 60 mL | - | - |

| tert-Butyl Hypochlorite | 108.57 | 7.50 mL | 66.4 mmol | 1.02 |

| Pentane | 72.15 | ~100 mL | - | - |

Procedure:

-

In a 100-mL two-necked round-bottomed flask protected from light and under an argon atmosphere, dissolve the crude 2-(2-Iodophenyl)propan-2-ol in 60 mL of dichloromethane.

-

Cool the solution to 0 °C.

-

Add tert-butyl hypochlorite dropwise over 20 seconds in the dark.

-

Stir the mixture at 0 °C for 1 hour.

-

Remove the solvent under reduced pressure.

-

Add 100 mL of pentane to the residue and stir vigorously for 30 minutes to precipitate the product.

-

Filter the resulting yellow solid, wash with pentane, and dry under vacuum.

Expected Yield: 86% as bright yellow crystals.[7] Melting Point: 148–150 °C (decomposes).[7]

Step 3: Synthesis of this compound

The final step involves the conversion of the chloro-intermediate to the desired trifluoromethylated product.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 40.3 mmol of starting material) | Moles | Equivalents |

| 1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole | 296.55 | 11.94 g | 40.3 mmol | 1.00 |

| Potassium Acetate | 98.14 | 6.66 g | 67.9 mmol | 1.68 |

| Acetonitrile | 41.05 | ~102 mL | - | - |

| (Trifluoromethyl)trimethylsilane | 142.22 | 9.60 mL + 1.30 mL | 64.9 mmol + 8.80 mmol | 1.61 + 0.22 |

| Tetra-n-butylammonium difluorotriphenylsilicate (TBAT) | 541.83 | 0.065 g | 0.12 mmol | 0.003 |

| Pentane | 72.15 | 150 mL | - | - |

Procedure:

-

Flame-dry a 250-mL Schlenk flask under vacuum.

-

Add potassium acetate and heat under vacuum with a heat gun.

-

After cooling, add the chloro-intermediate and 100 mL of acetonitrile.

-

Stir the suspension at room temperature for 1 hour.

-

Filter the mixture through a Schlenk frit to remove potassium chloride, washing the solid with acetonitrile.

-

Cool the resulting clear solution to an internal temperature of -17 °C, which may cause the acetoxy intermediate to precipitate.

-

Add (trifluoromethyl)trimethylsilane (9.60 mL) via syringe.

-

Add a solution of tetra-n-butylammonium difluorotriphenylsilicate in 2 mL of acetonitrile dropwise.

-

Stir the reaction mixture at -17 °C for 16 hours.

-

Warm the mixture to -12 °C and add additional (trifluoromethyl)trimethylsilane (1.30 mL).

-

Allow the mixture to warm to room temperature over 3 hours and stir for an additional 3 hours.

-

Concentrate the solution to dryness under vacuum.

-

Add 150 mL of dry pentane to the residue and filter through a pad of dry aluminum oxide.

-

Evaporate the clear, colorless filtrate to dryness and dry the residue under vacuum to yield the final product.

Expected Yield: 85% as a white solid.[7] Melting Point: 73–75 °C.[7]

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of functional group transformations to build the final product.

This guide provides the essential information for the successful synthesis of this compound. For researchers and developers, this reagent opens avenues for the late-stage functionalization of complex molecules, enabling the exploration of new chemical space in drug discovery and materials science.[2]

References

- 1. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,3-Dihydro-3,3-Dimethyl-1-(Trifluoromethyl)-1,2-Benziodoxole (Togni’s Reagent) Supplier China | Properties, Applications & Safety Data [iodobenzene.ltd]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C10H10F3IO | CID 16043572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 95 887144-97-0 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Advent of Electrophilic Trifluoromethylation: A Technical Guide to the Discovery and Application of Togni's Reagent I

Abstract

The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting profound effects on the metabolic stability, lipophilicity, and bioavailability of drug candidates. The development of reagents capable of directly transferring this crucial functional group has been a significant area of research. This technical guide delves into the discovery and history of Togni's Reagent I, a pioneering hypervalent iodine compound that has revolutionized the field of electrophilic trifluoromethylation. We will explore its synthesis, mechanistic pathways, and key applications with a focus on providing researchers, scientists, and drug development professionals with a comprehensive understanding of this essential synthetic tool. This guide includes detailed experimental protocols for its synthesis and representative reactions, quantitative data on its reactivity, and visualizations of its mechanistic pathways.

Introduction: The Quest for a Trifluoromethyl Cation Equivalent

The unique properties conferred by the trifluoromethyl group have long been recognized in the pharmaceutical and agrochemical industries. Historically, the introduction of the CF₃ moiety often involved harsh reaction conditions or the use of difficult-to-handle reagents. The development of shelf-stable, electrophilic trifluoromethylating agents that could deliver a "CF₃⁺" synthon was a significant challenge.

In 2006, a breakthrough was achieved in the laboratory of Professor Antonio Togni at ETH Zürich with the report of a new class of hypervalent iodine reagents capable of electrophilic trifluoromethylation.[1][2] Among these, 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, now widely known as Togni's Reagent I, emerged as a highly versatile and efficient reagent.[1] Its stability, coupled with its broad substrate scope, has made it an indispensable tool for the late-stage functionalization of complex molecules.

Professor Antonio Togni, a prominent figure in organometallic and organofluorine chemistry, has made significant contributions to the field of asymmetric catalysis and the development of novel fluorination and trifluoromethylation reagents. His work on hypervalent iodine compounds has opened new avenues for the synthesis of fluorinated molecules of biological and industrial importance.

Synthesis of Togni's Reagent I

Togni's Reagent I is a crystalline solid that is synthesized from readily available starting materials. The synthesis involves the preparation of a hypervalent iodine precursor, which is then trifluoromethylated.

Synthesis Pathway

The synthesis of Togni's Reagent I can be visualized as a multi-step process starting from 2-iodobenzoic acid derivatives. A common route involves the formation of a cyclic hypervalent iodine intermediate which then undergoes ligand exchange with a trifluoromethyl source.

Caption: Synthetic pathway for Togni's Reagent I.

Detailed Experimental Protocol: Synthesis of this compound (Togni's Reagent I)

This procedure is adapted from a verified protocol in Organic Syntheses.

Step A: Synthesis of 1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole

-

To a solution of 2-(2-iodophenyl)propan-2-ol (1.00 g, 3.82 mmol) in dichloromethane (20 mL) at 0 °C is added tert-butyl hypochlorite (0.46 mL, 4.20 mmol) dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 1 hour.

-

The solvent is removed under reduced pressure to yield the crude 1-chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole, which is used in the next step without further purification.

Step B: Synthesis of this compound

-

To a solution of the crude 1-chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole from Step A in acetonitrile (20 mL) at -40 °C is added cesium fluoride (29 mg, 0.19 mmol).

-

(Trifluoromethyl)trimethylsilane (0.85 mL, 5.73 mmol) is then added dropwise.

-

The reaction mixture is stirred at -40 °C for 1 hour and then allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched with water (20 mL) and extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford Togni's Reagent I as a white crystalline solid.

Physicochemical and Spectroscopic Data

| Property | Value |

| Chemical Formula | C₁₀H₁₀F₃IO |

| Molar Mass | 330.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78-80 °C |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.56-7.53 (m, 2H), 7.45-7.40 (m, 2H), 1.50 (s, 6H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 149.2, 130.6, 129.8, 127.8 (q, J = 2.7 Hz), 127.3, 110.7 (q, J = 396.1 Hz), 110.6 (q, J = 3.0 Hz), 76.5, 30.8 |

| ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm) | -40.1 |

Reactivity and Mechanistic Insights

Togni's Reagent I is a versatile electrophilic trifluoromethylating agent for a wide range of nucleophiles. The reaction mechanism can proceed through either a polar or a radical pathway, often influenced by the substrate, reaction conditions, and the presence of catalysts.[3]

Trifluoromethylation of Thiols

The S-trifluoromethylation of thiols proceeds efficiently with Togni's Reagent I, providing direct access to trifluoromethyl thioethers, which are important motifs in pharmaceuticals and agrochemicals. The reaction is generally high-yielding and displays excellent functional group tolerance.[2]

Caption: General scheme for the trifluoromethylation of thiols.

Quantitative Data: Trifluoromethylation of Various Thiols

| Substrate (Thiol) | Product | Yield (%) |

| Thiophenol | Phenyl trifluoromethyl sulfide | 98 |

| 4-Methylthiophenol | 4-Tolyl trifluoromethyl sulfide | 99 |

| 4-Methoxythiophenol | 4-Methoxyphenyl trifluoromethyl sulfide | 97 |

| 4-Chlorothiophenol | 4-Chlorophenyl trifluoromethyl sulfide | 96 |

| Cysteine derivative | S-Trifluoromethylcysteine derivative | 91 |

Experimental Protocol: General Procedure for S-Trifluoromethylation

-

To a solution of the thiol (1.0 mmol) in dichloromethane (10 mL) at room temperature is added Togni's Reagent I (1.1 mmol).

-

The reaction mixture is stirred at room temperature for 1-4 hours, and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the corresponding trifluoromethyl thioether.

Trifluoromethylation of β-Ketoesters

β-Ketoesters are important building blocks in organic synthesis. Their α-trifluoromethylation provides access to valuable fluorinated synthons. Togni's Reagent I effectively trifluoromethylates β-ketoesters, typically under basic conditions to generate the enolate nucleophile.[4][5]

Quantitative Data: Trifluoromethylation of β-Ketoesters

| Substrate (β-Ketoester) | Product | Yield (%) |

| Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-(trifluoromethyl)-2-oxocyclohexane-1-carboxylate | 85 |

| Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-(trifluoromethyl)-2-oxocyclopentane-1-carboxylate | 82 |

| Ethyl benzoylacetate | Ethyl 2-benzoyl-3,3,3-trifluoropropanoate | 75 |

Experimental Protocol: General Procedure for Trifluoromethylation of β-Ketoesters

-

To a mixture of the β-ketoester (1.0 mmol), potassium carbonate (2.0 mmol), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 mmol) in a biphasic system of dichloromethane/water (1:1, 20 mL) is added Togni's Reagent I (1.2 mmol).

-

The mixture is stirred vigorously at room temperature for 12-24 hours.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Trifluoromethylation of Enamines

The trifluoromethylation of enamines followed by in-situ azirination provides a powerful one-pot method for the synthesis of trifluoromethylated 2H-azirines, which are valuable synthetic intermediates. This transformation is often catalyzed by a copper(I) salt.[6][7] The proposed mechanism involves the formation of a trifluoromethyl radical.[6]

Caption: Proposed radical mechanism for the Cu(I)-catalyzed trifluoromethylation of enamines.

Quantitative Data: One-Pot Synthesis of β-Trifluoromethyl 2H-Azirines

| Enamine Substrate | Product | One-Pot Yield (%) |

| Methyl 2-(phenyl(phenylamino)methylene)-3-oxobutanoate | 2-Methyl-3-phenyl-2-(trifluoromethyl)-2H-azirine-2-carboxylate | 55 |

| Enamine with p-Cl on phenyl ring | Corresponding 2H-azirine | 65 |

| Enamine with p-Me on phenyl ring | Corresponding 2H-azirine | 67 |

| Enamine with naphthyl group | Corresponding 2H-azirine | 43 |

Experimental Protocol: One-Pot Synthesis of β-Trifluoromethyl 2H-Azirines

-

To a solution of the enamine (1.0 mmol) in 1,2-dichloroethane (10 mL) are added Togni's Reagent I (1.2 mmol) and copper(I) iodide (0.2 mmol).

-

The reaction mixture is heated to 60 °C and monitored by TLC.

-

Upon complete consumption of the enamine, iodosobenzene (PhIO, 1.5 mmol) is added.

-

The mixture is stirred at 60 °C until the intermediate is consumed (monitored by TLC).

-

The reaction is cooled to room temperature and quenched with saturated aqueous sodium bicarbonate solution.

-

The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried, and concentrated.

-

The product is purified by column chromatography.

Applications in Drug Development

The ability of Togni's Reagent I to introduce trifluoromethyl groups into complex molecules under mild conditions makes it an invaluable tool in drug discovery and development. Late-stage trifluoromethylation can be used to rapidly generate analogues of lead compounds, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The CF₃ group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability by increasing lipophilicity.

Conclusion

The discovery of Togni's Reagent I marked a pivotal moment in the field of organofluorine chemistry. Its development provided a practical and efficient solution to the long-standing challenge of electrophilic trifluoromethylation. The reagent's stability, versatility, and broad functional group tolerance have cemented its place as a standard tool in both academic and industrial research. The continued exploration of its reactivity and the development of new applications will undoubtedly lead to further advances in the synthesis of novel fluorinated compounds for medicine and materials science.

References

- 1. Togni reagent - Enamine [enamine.net]

- 2. orgsyn.org [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 6. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

The Dual Personality of Togni's Reagent: An In-Depth Guide to the Mechanism of Electrophilic Trifluoromethylation

For Immediate Release

ZURICH, Switzerland – December 28, 2025 – The electrophilic trifluoromethylation of organic molecules, a cornerstone of modern medicinal and agricultural chemistry, is largely dominated by the versatile and widely utilized Togni's reagents. These hypervalent iodine compounds have proven indispensable for the introduction of the trifluoromethyl (CF₃) group, a moiety prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. However, the very versatility of Togni's reagent stems from a complex and multifaceted reaction mechanism that is highly dependent on the nature of the substrate, the presence of catalysts or additives, and the overall reaction conditions. This technical guide provides a comprehensive exploration of the core mechanistic pathways, supported by quantitative data, detailed experimental protocols, and visual representations to aid researchers, scientists, and drug development professionals in harnessing the full potential of this powerful synthetic tool.

The reactivity of Togni's reagent is not governed by a single, universal mechanism but rather a delicate interplay between two primary pathways: an ionic (Sₙ2-type) mechanism and a radical/single-electron transfer (SET) mechanism . The prevailing pathway is dictated by the electronic properties of the substrate and the presence of activating species.

The Ionic Pathway: A Polar Affair

In the absence of strong reductants and in the presence of soft, electron-rich nucleophiles, Togni's reagent behaves as a source of an electrophilic "CF₃⁺" equivalent. This pathway is characterized by a direct nucleophilic attack on the trifluoromethyl group, leading to the displacement of the iodobenzene backbone. This Sₙ2-type mechanism is particularly relevant for the trifluoromethylation of thiols, phosphines, and certain enolates.

The electrophilicity of the trifluoromethyl group in Togni's reagent can be significantly enhanced through activation by Lewis or Brønsted acids. These activators coordinate to the oxygen atom of the benziodoxole ring, which weakens the I-CF₃ bond and increases the positive character of the CF₃ group, thereby facilitating nucleophilic attack.

The Radical Pathway: A Single-Electron Transfer Saga

Alternatively, in the presence of a one-electron reductant, such as a Cu(I) salt or an electron-rich enolate, Togni's reagent can undergo a single-electron transfer to generate a trifluoromethyl radical (CF₃•).[1] This highly reactive intermediate then engages in subsequent bond-forming reactions. The SET pathway is often implicated in copper-catalyzed trifluoromethylation reactions of alkenes and alkynes.

The generation of the CF₃ radical is a key step, and its subsequent addition to unsaturated systems opens up a wide array of synthetic possibilities, including trifluoromethylation-cyclization cascades.

Mechanistic Dichotomy: A Summary of Pathways

The choice between the ionic and radical pathways is a critical aspect of reaction design. The following diagram illustrates the divergent mechanistic possibilities originating from the activated Togni's reagent.

Caption: Divergent mechanistic pathways for trifluoromethylation with Togni's reagent.

Quantitative Data Summary

The following tables summarize key quantitative data from kinetic and computational studies, providing a comparative basis for understanding the reactivity of Togni's reagent under different conditions.

Table 1: Second-Order Rate Constants for Trifluoromethylation of Carbanions

This table presents the second-order rate constants for the reaction of Togni's reagents with various carbanions in DMSO at 20°C. These values provide a quantitative measure of the electrophilicity of the reagents towards C-nucleophiles.

| Togni's Reagent | Nucleophile (Carbanion of) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |

| Togni Reagent I | 2-Nitropropane | 1.35 x 10¹ | [2] |

| Togni Reagent I | Diethyl malonate | 2.11 x 10² | [2] |

| Togni Reagent I | 1,3-Indandione | 1.18 x 10³ | [2] |

| Togni Reagent II | 2-Nitropropane | 1.20 x 10⁰ | [2] |

| Togni Reagent II | Diethyl malonate | 1.89 x 10¹ | [2] |

| Togni Reagent II | 1,3-Indandione | 1.05 x 10² | [2] |

Data sourced from kinetic studies using stopped-flow techniques.[2]

Table 2: Computational Data for Togni Reagent Derivatives

Density Functional Theory (DFT) calculations offer valuable insights into the intrinsic reactivity of Togni's reagents. This table summarizes the calculated reaction free energies for a model trifluoromethylation reaction with different Togni derivatives. Lower reaction free energy suggests higher reactivity.

| Togni Derivative (Linker X) | Reaction Free Energy (kcal/mol) | Reference |

| C(CH₃)₂ (Togni Reagent I) | 48.1 | [3] |

| CO (Togni Reagent II) | 39.3 | [3] |

| SO₂ | 25.1 | [3] |

| PO₂H | 32.7 | [3] |

| CF₂ | 37.0 | [3] |

Calculations performed for a model trifluoromethylation reaction.[3]

Table 3: ¹⁹F NMR Chemical Shifts of Togni's Reagent Upon Activation

Activation of Togni's reagent with Lewis or Brønsted acids leads to a significant downfield shift in the ¹⁹F NMR signal of the CF₃ group, indicating an increase in its electrophilicity.

| Togni's Reagent | Activator | Solvent | Initial δ(¹⁹F) (ppm) | Activated δ(¹⁹F) (ppm) | Δδ (ppm) | Reference |

| Togni Reagent I | Zn(OTf)₂ (1 eq.) | CDCl₃ | -33.0 | -25.0 | 8.0 | [4] |

| Togni Reagent I | Zn(NTf₂)₂ | CDCl₃ | -33.0 | -26.9 | 6.1 | [4] |

| Togni Reagent II | [H(OEt₂)₂][BArF₂₄] (1 eq.) | CD₂Cl₂ | -40.1 | -26.0 | 14.1 | [4] |

Chemical shifts are referenced to an external standard.[4]

Experimental Protocols

To aid in the mechanistic investigation of trifluoromethylation reactions with Togni's reagent, the following detailed protocols for key experiments are provided.

Experimental Protocol 1: Kinetic Isotope Effect (KIE) Study

Objective: To determine if a C-H bond is broken in the rate-determining step of a reaction, which can help to elucidate the mechanism.

Materials:

-

Substrate

-

Deuterated substrate (at the position of interest)

-

Togni's Reagent

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

Anhydrous solvent (e.g., CH₂Cl₂)

-

NMR tubes

-

High-resolution NMR spectrometer

Procedure:

-

Preparation of Reaction Mixtures:

-

In a typical experiment, two parallel reactions are set up. One with the non-deuterated substrate and one with the deuterated substrate.

-

To an oven-dried vial equipped with a magnetic stir bar, add the substrate (0.1 mmol), Togni's reagent (0.12 mmol), and the internal standard (0.05 mmol).

-

Add the anhydrous solvent (2.0 mL) via syringe.

-

-

Reaction Monitoring:

-

The reactions are typically monitored by taking aliquots at specific time intervals.

-

Quench the aliquot by adding it to a vial containing a short plug of silica gel and eluting with a suitable solvent (e.g., diethyl ether).

-

Analyze the quenched aliquots by GC-MS or ¹H NMR to determine the conversion of the starting material.

-

-

Data Analysis:

-

Plot the concentration of the starting material versus time for both the deuterated and non-deuterated reactions.

-

Determine the initial rates of both reactions from the slope of the initial linear portion of the concentration-time plots.

-

The kinetic isotope effect is calculated as the ratio of the rate constant for the non-deuterated substrate (kH) to the rate constant for the deuterated substrate (kD): KIE = kH/kD.[5][6][7]

-

Interpretation:

-

A KIE > 1 (typically 2-7 for C-H/C-D) indicates that the C-H bond is broken in the rate-determining step.

-

A KIE ≈ 1 suggests that the C-H bond is not broken in the rate-determining step.

-

An inverse KIE (< 1) can indicate a change in hybridization at the carbon atom in the transition state.[4]

Caption: Experimental workflow for determining the kinetic isotope effect.

Experimental Protocol 2: Radical Trapping with TEMPO

Objective: To detect the presence of radical intermediates in a reaction.

Materials:

-

Substrate

-

Togni's Reagent

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a radical trap

-

Anhydrous solvent (e.g., DCE)

-

GC-MS or LC-MS instrument

Procedure:

-

Reaction Setup:

-

To an oven-dried vial, add the substrate (0.1 mmol), Togni's reagent (0.12 mmol), and TEMPO (2.0 equivalents, 0.2 mmol).

-

Add the anhydrous solvent (2.0 mL) and stir the reaction at the desired temperature.

-

-

Control Experiment:

-

It is crucial to run a control experiment containing only Togni's reagent and TEMPO under the same reaction conditions to check for direct reaction between the two.[8]

-

-

Analysis:

-

After the reaction is complete, analyze the reaction mixture by GC-MS or LC-MS.

-

Look for the mass corresponding to the TEMPO-CF₃ adduct.

-

Interpretation:

-

The detection of the TEMPO-CF₃ adduct is indicative of the formation of a CF₃ radical in the reaction mixture.

-

The absence of the adduct does not definitively rule out a radical mechanism, as the rate of radical trapping by the substrate might be significantly faster than trapping by TEMPO.

Caption: Experimental workflow for radical trapping with TEMPO.

By understanding the subtle factors that govern the mechanistic pathways of Togni's reagent, researchers can make more informed decisions in the design and optimization of novel trifluoromethylation reactions, ultimately accelerating the discovery and development of new pharmaceuticals and agrochemicals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

Physical and chemical properties of Togni's Reagent I

An In-depth Technical Guide to Togni's Reagent I: Physical and Chemical Properties for Researchers, Scientists, and Drug Development Professionals

Introduction

Togni's Reagent I, chemically known as 1-trifluoromethyl-3,3-dimethyl-1,2-benziodoxole, is a hypervalent iodine compound that has become an indispensable tool in modern organic synthesis.[1][2][3] Developed by the group of Antonio Togni, this reagent serves as a versatile source for the trifluoromethyl (CF3) group, a crucial moiety in pharmaceutical and agrochemical development due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[4][5] This guide provides a comprehensive overview of the physical and chemical properties of Togni's Reagent I, detailed experimental protocols, and visualizations of its reactive pathways.

Physical Properties

Togni's Reagent I is a white to off-white crystalline powder that is notably more soluble in a wide range of organic solvents, including pentane, compared to its analogue, Togni's Reagent II.[1][2][3][6] This enhanced solubility is a key practical advantage in its application.[3] The reagent should be stored in a cool, dry place, typically between 2-8 °C, in a tightly sealed container under an inert atmosphere.[2][6] While generally shelf-stable, hypervalent iodine compounds are energetic materials and can decompose exothermically upon heating.[7]

Table 1: Physical and Spectroscopic Data for Togni's Reagent I

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [2][6] |

| Molecular Formula | C₁₀H₁₀F₃IO | [2][3] |

| Molecular Weight | 330.09 g/mol | [2][3] |

| Melting Point | 75-79 °C | [2][6][8] |

| Solubility | Soluble in most organic solvents, including pentane | [1][3] |

| ¹⁹F NMR (CDCl₃) | δ -40.1 ppm | [9] |

| ¹H NMR (CDCl₃) | δ 1.48 ppm (s, 6H, CH₃) | [9] |

Chemical Properties and Reactivity

Togni's Reagent I is a powerful electrophilic and radical trifluoromethylating agent, capable of transferring a CF3 group to a wide variety of nucleophiles.[1][2] Its reactivity can be categorized into two primary modes: a radical pathway, often initiated by a single-electron transfer (SET), and an ionic (electrophilic) pathway, which can be facilitated by Lewis or Brønsted acids.[10]

Radical Trifluoromethylation

In the presence of reductants such as Cu(I), Togni's Reagent I can act as a source of trifluoromethyl radicals (•CF3).[10][11] This pathway is prominent in the trifluoromethylation of alkenes and enamines.[10][11] The reaction is often initiated by the catalytic activation of the reagent by Cu(I), leading to the formation of a CF3-containing radical intermediate.[11]

Caption: Radical trifluoromethylation pathway of alkenes.

Electrophilic Trifluoromethylation

Togni's Reagent I can also act as an electrophilic "CF3+" source, particularly when activated by a Lewis acid (e.g., Zn(II)) or a Brønsted acid.[4][10] This activation weakens the I-O bond, making the carbon of the CF3 group more susceptible to nucleophilic attack.[4] This mode of reactivity is observed in the trifluoromethylation of thiols, β-keto esters, and alcohols.[1][12]

Caption: Electrophilic trifluoromethylation pathway.

Experimental Protocols

Synthesis of Togni's Reagent I

A common laboratory-scale synthesis involves the reaction of 1-chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxol-1-ylpentane with (trifluoromethyl)trimethylsilane.[13] A detailed procedure is as follows:

Materials:

-

1-chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxol-1-ylpentane

-

Dry potassium acetate (KOAc)

-

Anhydrous acetonitrile (MeCN)

-

(Trifluoromethyl)trimethylsilane (Me3SiCF3)

-

Tetrabutylammonium diphenyldifluorosilicate (catalyst)

-

Dry pentane

Procedure:

-

Stir a mixture of the iodine derivative (11.94 g) and dry KOAc (6.66 g) in anhydrous MeCN (100 mL) at room temperature for 1 hour.[13]

-

Filter the mixture and wash the solid residue with MeCN.[13]

-

To the resulting clear solution, add another 100 mL of MeCN and cool the mixture to -17 °C.[13]

-

Add Me3SiCF3 (9.16 mL) to the cooled solution, followed by the dropwise addition of a solution of tetrabutylammonium diphenyldifluorosilicate (0.065 g) in MeCN (2 mL).[13]

-

Stir the reaction mixture at -17 °C for 16 hours.[13]

-

Warm the mixture to -12 °C and add an additional portion of Me3SiCF3 (1.31 mL).[13]

-

Allow the reaction to warm to room temperature over 3 hours and stir for an additional 3 hours.[13]

-

Remove the volatile components under reduced pressure.[13]

-

To the resulting brown solid, add dry pentane (150 mL) and filter the mixture through a pad of dry alumina.[13]

-

Evaporate the clear, colorless filtrate to dryness and dry the residue under vacuum to yield Togni's Reagent I.[13]

Caption: Workflow for the synthesis of Togni's Reagent I.

Handling and Storage

Togni's Reagent I is an air-stable solid, but like many reactive organic reagents, it should be handled with care in a well-ventilated fume hood.[6][7] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[6] Due to its potential for exothermic decomposition at elevated temperatures, bulk quantities should not be heated.[7] For long-term storage, it is recommended to keep the reagent at 2-8 °C under an inert atmosphere.[2]

General Protocol for Copper-Catalyzed Trifluoromethylation of Enamines

This protocol is adapted from the literature for the synthesis of β-trifluoromethylated enamines.[14]

Materials:

-

Enamine substrate

-

Togni's Reagent I

-

Copper(I) iodide (CuI)

-

1,2-Dichloroethane (DCE)

Procedure:

-

To a solution of the enamine substrate (1.0 mmol) in DCE (10 mL), add Togni's Reagent I (1.2 mmol) and CuI (0.2 mmol) at room temperature.[15]

-

Heat the reaction mixture to 60 °C.[15]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).[15]

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3 (30 mL).[15]

-

Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

Togni's Reagent I has established itself as a cornerstone reagent for the introduction of the trifluoromethyl group in organic synthesis. Its favorable physical properties, including good solubility, and its dual reactivity as both a radical and electrophilic trifluoromethylating agent, make it a highly versatile and valuable tool for researchers in academia and industry. A thorough understanding of its properties, reaction mechanisms, and handling procedures is essential for its safe and effective application in the development of novel chemical entities.

References

- 1. Togni reagent - Enamine [enamine.net]

- 2. Togni reagent, ≥97% 887144-97-0 India [ottokemi.com]

- 3. Alcohol CF3-reagent (Togni Reagent I) — CF Plus Chemicals [cfplus.cz]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 887144-97-0 | 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole | Togni Reagent [aspirasci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. watson-int.com [watson-int.com]

- 9. nva.sikt.no [nva.sikt.no]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [wap.guidechem.com]

- 14. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's Reagent I)

CAS Number: 887144-97-0

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, a powerful and versatile electrophilic trifluoromethylating agent commonly known as Togni's Reagent I. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's synthesis, physicochemical properties, and key applications, with a focus on experimental protocols and reaction mechanisms.

Core Compound Data

This compound , a hypervalent iodine compound, has become an indispensable tool in modern organic synthesis for the introduction of the trifluoromethyl (CF3) group, a moiety of significant interest in medicinal and agricultural chemistry due to its unique electronic properties and metabolic stability.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀F₃IO | [1] |

| Molecular Weight | 330.09 g/mol | |

| Appearance | White to off-white powder/solid | |

| Melting Point | 75-79 °C | |

| Purity | ≥95% | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in common organic solvents like dichloromethane. | [2] |

Safety and Handling: Togni's Reagent I is a flammable solid and can cause skin, eye, and respiratory irritation. It is crucial to handle this reagent with appropriate personal protective equipment, including a dust mask, eye shields, and gloves.

Synthesis of this compound

The synthesis of Togni's Reagent I is a multi-step process that begins with the preparation of 2-(2-Iodophenyl)propan-2-ol, followed by chlorination to form 1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole, and finally, trifluoromethylation.

Experimental Protocol: Synthesis of 2-(2-Iodophenyl)propan-2-ol

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

-

Magnesium turnings

-

Iodomethane

-

Methyl 2-iodobenzoate

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride

Procedure:

-

To a flame-dried, three-necked round-bottomed flask under an argon atmosphere, add magnesium turnings (3.1 equivalents).

-

Add a solution of iodomethane (2.2 equivalents) in diethyl ether dropwise to initiate the Grignard reaction.

-

Once the Grignard reagent formation is complete, cool the mixture and add a solution of methyl 2-iodobenzoate (1.0 equivalent) in diethyl ether dropwise.

-

Allow the reaction to warm to room temperature overnight and then heat to reflux for 1.5 hours.

-

Cool the reaction to 0°C and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether, dry the combined organic phases over potassium carbonate, and concentrate under reduced pressure to yield crude 2-(2-Iodophenyl)propan-2-ol as a brownish oil.

Experimental Protocol: Synthesis of 1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole

This protocol is a continuation from the synthesis of 2-(2-Iodophenyl)propan-2-ol.[3]

Materials:

-

Crude 2-(2-Iodophenyl)propan-2-ol

-

Dichloromethane (anhydrous)

-

tert-Butyl hypochlorite

Procedure:

-

In a flask protected from light, dissolve the crude 2-(2-Iodophenyl)propan-2-ol (1.0 equivalent) in dichloromethane under an argon atmosphere and cool to 0°C.

-

Add tert-butyl hypochlorite (1.02 equivalents) dropwise in the dark.

-

Stir the reaction overnight at room temperature.

-

Concentrate the resulting bright yellow-orange solution under reduced pressure and dry under vacuum to yield 1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole.

Experimental Protocol: Synthesis of this compound

This is the final step in the synthesis of Togni's Reagent I.[3]

Materials:

-

1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole

-

Potassium acetate (anhydrous)

-

Acetonitrile (anhydrous)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Tetrabutylammonium difluorotriphenylsilicate (catalyst)

-

n-Pentane

Procedure:

-

To a flame-dried Schlenk flask under argon, add potassium acetate (1.68 equivalents) and heat under vacuum.

-

After cooling, add 1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (1.0 equivalent) and acetonitrile.

-

Cool the mixture to -17°C and add (trifluoromethyl)trimethylsilane (1.61 equivalents) followed by a catalytic amount of tetrabutylammonium difluorotriphenylsilicate in acetonitrile.

-

Stir the reaction at -17°C for 16 hours, then warm to -12°C and add additional (trifluoromethyl)trimethylsilane (0.22 equivalents).

-

Allow the reaction to warm to room temperature over 3 hours and stir for an additional 3 hours.

-

Remove the volatile components under reduced pressure.

-

Add dry n-pentane to the residue, filter, and concentrate the filtrate to yield this compound.

Caption: Synthetic pathway to Togni's Reagent I.

Applications in Trifluoromethylation

Togni's Reagent I is a versatile reagent for the trifluoromethylation of a wide range of nucleophiles, including phenols, thiols, phosphines, and carbon-based nucleophiles such as β-ketoesters.[3]

Trifluoromethylation of Phenols

The trifluoromethylation of phenols using Togni's Reagent I can lead to both O-trifluoromethylation and C-trifluoromethylation products. The reaction outcome is often dependent on the substitution pattern of the phenol and the reaction conditions. While a specific, detailed protocol from a source like Organic Syntheses was not identified for this particular transformation, the general procedure involves the reaction of the phenol with Togni's Reagent I in the presence of a base.

General Experimental Considerations:

-

Substrate: Phenols, particularly electron-rich derivatives, are suitable substrates.

-

Base: A non-nucleophilic base is typically used to deprotonate the phenol.

-

Solvent: The choice of solvent can influence the selectivity between O- and C-trifluoromethylation.

-

Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating.

It has been noted that for some phenol derivatives, benzylic C-H trifluoromethylation can occur selectively in dimethylformamide (DMF), while aromatic C-H trifluoromethylation is favored in alcoholic solvents.[4]

Copper-Catalyzed Trifluoromethylation of Alkenes

Togni's Reagent I is effectively used in the copper-catalyzed trifluoromethylation of alkenes. This method provides a direct route to trifluoromethylated alkenes, which are valuable building blocks in organic synthesis.

General Experimental Protocol:

-

To a reaction vial, add the alkene (1.0 equivalent), Togni's Reagent I (1.5 equivalents), and a copper(I) catalyst (e.g., CuI, 10 mol%).

-

Add a suitable solvent (e.g., CDCl₃).

-

Seal the vial and heat the reaction mixture for a specified time (e.g., 18 hours at a given temperature).

-

After cooling, concentrate the reaction mixture and purify by column chromatography.

Caption: General workflow for copper-catalyzed trifluoromethylation.

Reaction Mechanisms

The trifluoromethylation reactions involving Togni's Reagent I can proceed through different mechanistic pathways, primarily involving radical or cationic trifluoromethyl species.

Mechanism of Copper-Catalyzed Alkene Trifluoromethylation

The copper-catalyzed trifluoromethylation of terminal alkenes is proposed to proceed via a radical mechanism.[4]

-

Activation of Togni's Reagent: The Cu(I) catalyst activates Togni's Reagent I, leading to the formation of a radical intermediate.

-

Generation of CF₃ Radical: This intermediate decomposes to generate a trifluoromethyl radical (CF₃•) and a copper(II) species.

-

Radical Addition: The CF₃ radical adds to the alkene to form a trifluoromethylated radical intermediate.

-

Oxidation and Elimination: The copper(II) species oxidizes the radical intermediate to a carbocation, regenerating the Cu(I) catalyst. Subsequent elimination of a proton yields the trifluoromethylated alkene product.

References

An In-depth Technical Guide to Togni's Reagents: Molecular Structure, Formula, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Togni's Reagents, focusing on their molecular structure, chemical formula, and critical role in modern synthetic chemistry, particularly within drug discovery and development. These hypervalent iodine compounds have emerged as powerful and versatile reagents for the introduction of the trifluoromethyl (CF3) group, a moiety of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

Core Molecular Structure and Formula

Togni's reagents are a class of electrophilic trifluoromethylating agents based on a hypervalent iodine scaffold. The two most prominent members of this family are Togni's Reagent I and Togni's Reagent II.

Togni's Reagent I is chemically named 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole.[3][4] It is a white crystalline solid soluble in many organic solvents.[4]

Togni's Reagent II , or 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, is also a colorless crystalline solid and is utilized for direct electrophilic trifluoromethylation.[5][6]

The core of their reactivity lies in the hypervalent iodine(III) center, which bears the trifluoromethyl group. The specific substitution on the benziodoxole ring system differentiates the various Togni reagents and modulates their reactivity and stability.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Togni's Reagent I and Togni's Reagent II is presented below.

| Property | Togni's Reagent I | Togni's Reagent II |

| Molecular Formula | C10H10F3IO[3][7][8] | C8H4F3IO2[5][9] |

| Molar Mass | 330.08 g/mol [3] | 316.018 g/mol [5] |

| Appearance | White to off-white crystalline powder[3][8] | Colorless crystalline solid[5] |

| Melting Point | 75-79 °C[3][8] | 122.4–123.4 °C[5] |

| Solubility | Soluble in most organic solvents[4] | Soluble in methylene chloride, chloroform, acetonitrile, methanol, ethanol, acetone[5] |

| CAS Number | 887144-97-0[3][7] | 887144-94-7[5] |

Molecular Geometry and Structural Data

X-ray crystallography studies have revealed a distorted T-shaped geometry around the central iodine atom in Togni's reagents, which is characteristic of hypervalent iodine compounds.[10] This geometry arises from a pseudo-trigonal-bipyramidal arrangement where two lone pairs of electrons on the iodine atom occupy equatorial positions.[10]

The reactivity of these reagents is significantly influenced by the bond lengths and angles within the molecule, particularly the I-CF3 and I-O bonds.[11] Shortening of the I-CF3 bond and lengthening of the trans I-O bond are associated with increased electrophilic reactivity.[11]

| Parameter | Togni's Reagent I | Togni's Reagent II (unprotonated) |

| I-O Bond Length | 2.283(2) Å[10] | 2.118(2) Å[10] |

| I-C(aryl) Bond Length | - | - |

| I-CF3 Bond Length | - | - |

| C(aryl)-I-O Bond Angle | 170.43(12)°[10] | - |

| C(aryl)-I-CF3 Bond Angle | 93.74(14)°[10] | - |

| O-I-CF3 Bond Angle | - | - |

Note: Comprehensive bond length and angle data for all parameters were not consistently available across the searched sources. The provided data is based on available crystallographic information.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Togni's reagents. Researchers should consult the primary literature for specific and optimized conditions.

Synthesis of Togni's Reagent II

The synthesis of Togni's Reagent II typically involves a three-step process:[5]

-

Oxidation and Cyclization: 2-Iodobenzoic acid is oxidized with an oxidizing agent such as sodium periodate or trichloroisocyanuric acid. This step leads to the formation of 1-hydroxy-1,2-benziodoxol-3(1H)-one through cyclization.[5]

-

Acylation: The intermediate is then acylated using acetic anhydride.[5]

-

Trifluoromethylation: The final step involves a substitution reaction with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF3), to yield Togni's Reagent II.[5]

A more recent one-pot synthesis method utilizes trichloroisocyanuric acid as the oxidant, streamlining the process.[5]

Signaling Pathways and Logical Relationships

The reactivity of Togni's reagents can be understood through the concept of electrophilic trifluoromethylation. In many reactions, the reagent is activated, often by a Lewis or Brønsted acid, which weakens the I-O bond and facilitates the transfer of the "CF3+" equivalent to a nucleophile.[11]

Caption: General reaction pathway for electrophilic trifluoromethylation using Togni's Reagents.

Experimental Workflow for a Typical Trifluoromethylation Reaction

The following diagram illustrates a typical workflow for a copper-catalyzed trifluoromethylation of an alkene, a common application of Togni's Reagents in drug development.[1]

Caption: A generalized experimental workflow for a copper-catalyzed trifluoromethylation reaction.

Molecular Structure Diagrams

The following diagrams illustrate the molecular structures of Togni's Reagent I and Togni's Reagent II.

Caption: Molecular structure of Togni's Reagent I (this compound).

Caption: Molecular structure of Togni's Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one).

References

- 1. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]

- 3. watson-int.com [watson-int.com]

- 4. Togni reagent - Enamine [enamine.net]

- 5. Togni reagent II - Wikipedia [en.wikipedia.org]

- 6. Togni Reagent II - Enamine [enamine.net]

- 7. Togni reagent, ≥97% 887144-97-0 India [ottokemi.com]

- 8. 887144-97-0 | 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole | Togni Reagent [aspirasci.com]

- 9. scbt.com [scbt.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

Hypervalent Iodine(III)-CF3 Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone strategy in modern drug discovery and development. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various methods for trifluoromethylation, the use of hypervalent iodine(III)-CF3 reagents has emerged as a powerful and versatile approach, offering mild reaction conditions and broad substrate scope. This technical guide provides a comprehensive overview of these reagents, focusing on their synthesis, reactivity, and application in organic synthesis, with a particular emphasis on the widely used Togni reagents.

Core Concepts: The Nature of Hypervalent Iodine(III)-CF3 Reagents

Hypervalent iodine compounds are characterized by an iodine atom in a formal oxidation state higher than its usual +1. In the case of trifluoromethylating agents, a λ³-iodane framework bears a CF3 group. These reagents are electrophilic sources of the trifluoromethyl group, capable of reacting with a wide range of nucleophiles.

The most prominent examples of hypervalent iodine(III)-CF3 reagents are the Togni reagents: 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II) and 1-trifluoromethyl-3,3-dimethyl-1,2-benziodoxole (Togni Reagent I).[1][2] These compounds are bench-stable solids, soluble in many common organic solvents, making them convenient to handle in a laboratory setting.[1] However, it is important to note that Togni Reagent II can be metastable and may undergo exothermic decomposition upon heating above its melting point.[3]

Synthesis of Togni Reagents

The accessibility of Togni reagents through straightforward synthetic procedures has contributed significantly to their widespread adoption.

Synthesis of Togni Reagent I

A detailed procedure for the synthesis of 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni Reagent I) is available in the literature, often starting from 2-iodobenzoic acid.[4]

Synthesis of Togni Reagent II

Togni Reagent II, 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, can be synthesized from 2-iodobenzoic acid in a multi-step process involving oxidation and cyclization, followed by acylation and reaction with (trifluoromethyl)trimethylsilane.[3] A more efficient one-pot synthesis has also been developed, using trichloroisocyanuric acid as the oxidant.[5][6]

Reaction Mechanisms: A Duality of Pathways

Hypervalent iodine(III)-CF3 reagents exhibit a fascinating dual reactivity, capable of transferring the trifluoromethyl group through either a radical or a cationic pathway. The operative mechanism is highly dependent on the reaction conditions, particularly the presence of a metal catalyst or a Lewis acid.[7]

Radical Pathway

In the presence of a copper(I) catalyst, Togni reagents can undergo a single-electron transfer (SET) to generate a trifluoromethyl radical (•CF3). This reactive intermediate can then participate in a variety of radical-mediated transformations.[7][8]

Cationic (Polar) Pathway

When activated by a Lewis acid, such as a zinc(II) salt, the iodine-carbon bond in the Togni reagent is polarized, making the trifluoromethyl group more susceptible to nucleophilic attack. This pathway is often invoked in the trifluoromethylation of alcohols and other heteroatom nucleophiles.[7][9]

Applications in Trifluoromethylation Reactions

Hypervalent iodine(III)-CF3 reagents have been successfully employed in the trifluoromethylation of a diverse array of substrates, demonstrating their broad utility in organic synthesis.

C-Trifluoromethylation

The formation of C-CF3 bonds is a key transformation in the synthesis of many active pharmaceutical ingredients. Togni reagents have proven effective for the trifluoromethylation of various carbon-centered nucleophiles.

The trifluoromethylation of alkenes can proceed via different pathways, leading to allylic trifluoromethylation, hydrotrifluoromethylation, or vinylic trifluoromethylation, depending on the reaction conditions.[2][3] Copper catalysis is often employed for these transformations.[10]

Table 1: Trifluoromethylation of Alkenes with Togni Reagents

| Substrate | Reagent | Catalyst/Additive | Solvent | Product | Yield (%) | Reference |

| Styrene | Togni II | CuI | DMF | Allylic CF3 | 85 | [10] |

| 1-Octene | Togni I | Fe(OAc)2 / K2CO3 | DMF | Hydro-CF3 | 75 | [3] |

| 4-Phenyl-1-butene | Togni I | Cu(MeCN)4PF6 | DCE | Oxy-CF3 (lactone) | 82 | [11] |

| Indene | Togni II | Cu(OAc)2 | DCE/H2O | Oxy-CF3 (ketone) | 78 | [5] |

β-Ketoesters are valuable precursors in organic synthesis, and their α-trifluoromethylation provides access to important building blocks. Togni reagents can efficiently trifluoromethylate β-ketoesters, often under phase-transfer catalysis conditions.[12][13]

Table 2: Trifluoromethylation of β-Ketoesters with Togni Reagents

| Substrate | Reagent | Base/Catalyst | Solvent | Yield (%) | Reference |

| Ethyl 2-oxocyclopentanecarboxylate | Togni I | K2CO3 | CH2Cl2/H2O | 67 | [13] |

| Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Togni I | K2CO3 | CH2Cl2/H2O | 62 | [13] |

| Ethyl 2-oxocyclohexanecarboxylate | Togni I | DBU | CH2Cl2 | 43 | [13] |

The indole scaffold is a privileged structure in medicinal chemistry. Direct C-H trifluoromethylation of indoles can be achieved using Togni reagents, often with catalytic activation by TMSOTf or a copper salt.[4] The regioselectivity (C2 vs. C3) can be controlled by the substitution pattern of the indole ring.

Table 3: Trifluoromethylation of Indoles with Togni Reagents

| Substrate | Reagent | Catalyst/Additive | Solvent | Position | Yield (%) | Reference |

| Indole | Togni I | TMSOTf (cat.) | CH2Cl2 | C2 | 85 | [4] |

| 5-Methoxyindole | Togni I | CuOAc (cat.) | 1,4-Dioxane | C2 | 90 | [4] |

| 3-Methylindole | Togni I | TMSOTf (cat.) | CH2Cl2 | C2 | 78 | [4] |

| 2-Methylindole | Togni I | Catalyst-free | DCE | C3 | 65 | [14] |

S-Trifluoromethylation

The trifluoromethylthio (-SCF3) group is another important pharmacophore. Togni reagents can be used for the S-trifluoromethylation of thiols, providing a direct route to trifluoromethyl thioethers.

Table 4: S-Trifluoromethylation of Thiols with Togni Reagent I

| Substrate | Solvent | Yield (%) | Reference |

| Thiophenol | CH2Cl2 | 95 | [4] |

| 4-Methylthiophenol | CH2Cl2 | 92 | [4] |

| 1-Dodecanethiol | CH2Cl2 | 85 | [4] |

O-Trifluoromethylation

The synthesis of trifluoromethyl ethers (R-OCF3) can be challenging. Togni reagents, particularly in the presence of a zinc(II) catalyst, can facilitate the O-trifluoromethylation of alcohols.[15][16]

Experimental Protocols

The following are representative experimental procedures for the synthesis of a Togni reagent and its application in a trifluoromethylation reaction.

One-Pot Synthesis of 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II)[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]

- 3. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 9. Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]

Spectroscopic data (NMR, IR) for Togni's Reagent I

An In-depth Technical Guide to the Spectroscopic Data of Togni's Reagent I

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characteristics of key reagents is paramount. Togni's Reagent I, or 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole, is a widely utilized electrophilic trifluoromethylating agent. This guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presented in a clear and accessible format.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for Togni's Reagent I.

Table 1: ¹H NMR Spectroscopic Data for Togni's Reagent I

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 1.50 | s | 6H | C(CH₃)₂ | CDCl₃ |

| 7.40-7.45 | m | 2H | Ar-H | CDCl₃ |

| 7.53-7.56 | m | 2H | Ar-H | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for Togni's Reagent I

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 30.8 | s | C(CH₃)₂ | CDCl₃ | |

| 76.5 | s | C(CH₃)₂ | CDCl₃ | |

| 110.6 | q | 3.0 | Ar-C | CDCl₃ |

| 110.7 | q | 396.1 | CF₃ | CDCl₃ |

| 127.3 | s | Ar-C | CDCl₃ | |

| 127.8 | q | 2.7 | Ar-C | CDCl₃ |

| 129.8 | s | Ar-C | CDCl₃ | |

| 130.6 | s | Ar-C | CDCl₃ | |

| 149.2 | s | Ar-C | CDCl₃ |

Table 3: ¹⁹F NMR Spectroscopic Data for Togni's Reagent I

| Chemical Shift (δ) ppm | Solvent |

| -40.1 | CDCl₃ |

Table 4: IR Spectroscopic Data for Togni's Reagent I

| Wavenumber (cm⁻¹) | Description |

| 2969, 2925 | C-H stretching |

| 1565 | C=C aromatic stretching |

| 1461, 1439, 1374, 1357 | C-H bending |

| 1273, 1248, 1164, 1087 | C-F stretching |

| 999, 959, 871, 748 | C-H out-of-plane bending |

Experimental Protocols

The data presented above is typically acquired using standard laboratory techniques. Below are generalized experimental protocols for obtaining the spectroscopic data for Togni's Reagent I.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: A sample of Togni's Reagent I (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR.

-

Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 600 MHz for ¹H).

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: A standard pulse sequence for fluorine-19 is used. The chemical shifts are referenced to an external standard, such as CFCl₃.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like Togni's Reagent I, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For a neat sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. Then, the sample spectrum is acquired. The instrument typically scans a range of wavenumbers (e.g., 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Visualizations

Logical Relationship of Spectroscopic Data

The following diagram illustrates the relationship between the different types of spectroscopic data and the structural information they provide for Togni's Reagent I.

Caption: Logical connections between spectroscopic methods and structural insights for Togni's Reagent I.

General Experimental Workflow for Spectroscopic Analysis

This diagram outlines a typical workflow for the spectroscopic analysis of a chemical compound like Togni's Reagent I.

Caption: A generalized workflow for acquiring and analyzing spectroscopic data.

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Togni's Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Togni's reagents, particularly 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II), have become indispensable tools in modern synthetic chemistry, enabling the direct electrophilic trifluoromethylation of a wide range of nucleophiles. The incorporation of a trifluoromethyl group can significantly modulate the physicochemical and pharmacological properties of organic molecules, making these reagents highly valuable in drug discovery and development. However, the utility of these hypervalent iodine compounds is intrinsically linked to their thermal stability. Understanding the thermal behavior and decomposition pathways of Togni's reagent is paramount for its safe handling, storage, and application in chemical synthesis, particularly in process development and scale-up operations where thermal excursions can have significant consequences. This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition of Togni's Reagent II, consolidating quantitative data, detailed experimental protocols, and mechanistic insights.

Thermal Stability and Hazard Analysis

Togni's Reagent II is a crystalline solid that is metastable at room temperature.[1] While it is considered shelf-stable under appropriate storage conditions (refrigerated, under an inert atmosphere), it is an energetic material prone to exothermic decomposition upon heating.[2][3] Several studies have characterized its thermal properties using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Quantitative Thermal Analysis Data

The thermal behavior of Togni's Reagent II has been quantified by various research groups. The key parameters are summarized in the table below for easy comparison.

| Parameter | Value | Method | Reference(s) |

| Melting Point | 122.4–123.4 °C | Not specified | [4] |

| Melting Onset | 77 °C | DSC | [3] |

| Decomposition Onset | 130 °C | Not specified | [2] |

| 135 °C | DSC | [3] | |

| Heat of Decomposition | 502 J/g | DSC | [1][3] |

| 790 J/g | DSC | [3] | |

| 62.3 kcal/mol | Not specified | [5] | |

| Maximum Heat Flow | 6 W/g | DSC | [3] |

Note: Discrepancies in reported values can be attributed to variations in experimental conditions such as heating rate, sample purity, and crucible type.

The significant exothermic decomposition energy highlights the potential hazards associated with heating Togni's Reagent II.[3][5] It has been reported to be explosive under certain conditions and can be ignited by a flame.[3][5] Therefore, appropriate safety precautions must be strictly adhered to when handling and heating this reagent.

Decomposition Pathway and Products

The thermal decomposition of Togni's Reagent II is a complex process that is believed to proceed through a radical mechanism. Upon heating, the reagent undergoes fragmentation of the F3C-I-O motif to generate a trifluoromethyl radical (CF3•).[2] This radical initiation is a key step in many of its synthetic applications, where it acts as an electrophilic trifluoromethylating agent via a radical pathway.[6]

The primary decomposition products identified include:

The formation of these products can be rationalized by the initial homolytic cleavage of the I-CF3 bond, followed by subsequent reactions of the resulting radicals and intermediates.

Visualizing the Decomposition Pathway

The proposed radical decomposition pathway can be visualized as follows:

Experimental Protocols

Accurate assessment of the thermal stability of Togni's Reagent II relies on standardized experimental procedures. The following sections provide detailed methodologies for DSC and TGA analysis, compiled from best practices for energetic materials.

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and decomposition energetics.